The Core Antimicrobial Mechanism of ε-Polylysine: A Technical Guide
The Core Antimicrobial Mechanism of ε-Polylysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-polylysine (ε-PL) is a naturally occurring cationic polypeptide synthesized by certain strains of Streptomyces. Comprising 25 to 35 L-lysine residues linked by peptide bonds between the α-carboxyl and ε-amino groups, ε-PL is recognized for its broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][2][3][4] Its designation as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration underscores its potential in food preservation and various biomedical applications.[1][5] This technical guide provides an in-depth exploration of the core antimicrobial mechanism of action of ε-polylysine, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Primary Mechanism of Action: Disruption of the Bacterial Cell Envelope
The primary and most critical antimicrobial action of ε-polylysine is the disruption of the bacterial cell envelope, a process initiated by electrostatic interactions and culminating in compromised membrane integrity and cell death.[2][6]
Electrostatic Adsorption to the Cell Surface
As a polycationic peptide with an isoelectric point of approximately 9.0, ε-polylysine carries a strong positive charge in physiological environments.[1][4] This inherent positive charge drives its initial interaction with the negatively charged components of the bacterial cell surface.[2][7]
-
In Gram-negative bacteria , the initial binding target is the lipopolysaccharide (LPS) layer of the outer membrane.[4][5][8]
-
In Gram-positive bacteria , ε-polylysine interacts with negatively charged teichoic acids and other anionic polymers within the peptidoglycan layer.
Studies have shown that chemical modification of the amino groups of ε-polylysine significantly reduces its antibacterial activity, confirming the crucial role of its cationic nature in the initial binding step.[9][10]
Outer Membrane Permeabilization and Disruption (Gram-Negative Bacteria)
Following the initial electrostatic binding to the LPS, ε-polylysine effectively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure. This displacement leads to the disruption and stripping of the LPS layer, increasing the permeability of the outer membrane to ε-polylysine and other molecules.[4][5][8]
Cytoplasmic Membrane Damage: The "Carpet-Like" Mechanism
Once ε-polylysine traverses the outer membrane (in Gram-negative bacteria) or the peptidoglycan layer (in Gram-positive bacteria), it interacts with the cytoplasmic membrane. The prevailing model for this interaction is the "carpet-like" mechanism.[1][8] This model proposes that ε-polylysine monomers accumulate on the surface of the cytoplasmic membrane, forming a "carpet" that disrupts the phospholipid bilayer in a detergent-like manner.[1][8] This leads to:
-
Increased membrane fluidity and permeability.
-
Formation of transient pores or micelles. [8]
-
Leakage of intracellular components , including ions, ATP, metabolites, proteins, and nucleic acids.[6][11]
-
Dissipation of the membrane potential.
This extensive damage to the cytoplasmic membrane is the primary cause of cell death.
Secondary and Intracellular Mechanisms of Action
While membrane disruption is the primary lethal event, evidence suggests that ε-polylysine also exerts secondary effects within the bacterial cell, contributing to its overall antimicrobial efficacy.
Inhibition of Metabolic Pathways
ε-Polylysine has been shown to inhibit key metabolic pathways, further compromising bacterial viability. Studies on Staphylococcus aureus have demonstrated that ε-polylysine can inhibit the Embden-Meyerhof-Parnas (glycolysis) pathway and the tricarboxylic acid (TCA) cycle.[12] This is evidenced by the decreased activity of key enzymes such as hexokinase, succinate dehydrogenase, and aconitase following ε-polylysine treatment.[12]
Induction of Oxidative Stress
Treatment with ε-polylysine has been correlated with an increase in intracellular reactive oxygen species (ROS).[13] This oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA. In Escherichia coli O157:H7, for instance, the expression of genes involved in the oxidative stress response, such as sodA and oxyR, was significantly upregulated after exposure to ε-polylysine.[13]
Interaction with Intracellular Components
The cationic nature of ε-polylysine facilitates its interaction with anionic intracellular molecules. There is evidence of ε-polylysine interacting with and aggregating nucleic acids (DNA and RNA).[2][14] Furthermore, ε-polylysine treatment has been shown to affect the expression of genes involved in the SOS DNA damage response, such as recA and lexA.[13]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of ε-polylysine is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (mg/L or µg/mL) | Reference |
| Escherichia coli O157:H7 | Gram-negative | 2 - 4 | [15] |
| Escherichia coli | Gram-negative | 50 | [2] |
| Escherichia coli K-12 | Gram-negative | 74 | [1] |
| Salmonella enterica | Gram-negative | 16 | [2] |
| Pseudomonas aeruginosa | Gram-negative | < 3 | [2] |
| Pseudomonas aeruginosa (MDR) | Gram-negative | 8 - 64 | [16] |
| Klebsiella pneumoniae (MDR) | Gram-negative | 16 - 32 | [16] |
| Staphylococcus aureus | Gram-positive | 12 | [2] |
| Bacillus subtilis | Gram-positive | 3 | [2] |
| Bacillus cereus | Gram-positive | 50 | [2] |
| Listeria monocytogenes | Gram-positive | 125 | [17] |
| Listeria innocua | Gram-positive | 750 | [1] |
| Saccharomyces cerevisiae | Yeast | 50 | [2] |
| Candida albicans | Yeast | 250 | [2] |
| Aspergillus brasiliensis | Fungi | 250 | [2] |
Note: MIC values can vary depending on the specific strain, culture conditions, and assay methodology.
Key Experimental Protocols
The elucidation of ε-polylysine's mechanism of action has been facilitated by a range of biophysical and microbiological techniques.
Determination of Minimum Inhibitory Concentration (MIC)
-
Protocol: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[18]
-
A two-fold serial dilution of ε-polylysine is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Positive (no ε-polylysine) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).
-
The MIC is determined as the lowest concentration of ε-polylysine at which no visible growth (turbidity) is observed.
-
Assessment of Cell Membrane Integrity
-
Protocol: Propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry is a common method to assess membrane permeabilization.[1][5]
-
Bacterial cells are treated with varying concentrations of ε-polylysine (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period.
-
Untreated and heat-killed cells serve as negative and positive controls, respectively.
-
The cells are washed and resuspended in a suitable buffer.
-
Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, is added to the cell suspensions.
-
The samples are incubated in the dark.
-
The fluorescence of the samples is measured. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA, signifying a loss of membrane integrity.
-
Visualization of Morphological Changes
-
Protocol: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the effects of ε-polylysine on bacterial cell morphology.[1][13]
-
AFM:
-
Bacterial cells are immobilized on a suitable substrate (e.g., a coverslip coated with an adhesive like Cell-TAK).
-
The immobilized cells are treated with different concentrations of ε-polylysine.
-
After incubation, the cells are washed and imaged using an AFM to observe changes in surface topography, such as membrane ruffling, blebbing, or lysis.
-
-
TEM:
-
Bacterial suspensions are treated with ε-polylysine.
-
The cells are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.
-
Ultrathin sections are cut, stained with heavy metals (e.g., uranyl acetate and lead citrate), and examined with a TEM to visualize internal structural changes, such as cytoplasmic condensation and membrane detachment.
-
-
Conclusion
The antimicrobial mechanism of ε-polylysine is a multi-faceted process primarily driven by its cationic nature. The initial electrostatic attraction to the negatively charged bacterial cell surface, followed by a "carpet-like" disruption of the cytoplasmic membrane, represents the core lethal action. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. Secondary mechanisms, including the inhibition of cellular metabolism, induction of oxidative stress, and interaction with intracellular components, further contribute to its potent and broad-spectrum antimicrobial activity. A thorough understanding of these mechanisms is paramount for optimizing its application in food safety, clinical settings, and the development of novel antimicrobial strategies.
References
- 1. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Features of ε-Polylysine / Antimicrobial, aggregation, adsorption, dispersion [jnc-corp.co.jp]
- 3. Recent advances in microbial ε-poly-L-lysine fermentation and its diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The antimicrobial mechanism of action of epsilon-poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary ε-Polylysine Affects on Gut Microbiota and Plasma Metabolites Profiling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ANTIMICROBIAL ACTION OF ε-POLY-L-LYSINE [jstage.jst.go.jp]
- 10. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ɛ-Polylysine on Pseudomonas Aeruginosa and Aspergillus Fumigatus Biofilm In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity and mechanism of action of ε-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nano-complexation of ε-poly-l-lysine with DNA: Improvement of antimicrobial activity under high phosphate conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial, antioxidant, and antitumor activity of epsilon-poly-L-lysine and citral, alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial and Antibiofilm Effect of ε-Polylysine against Salmonella Enteritidis, Listeria monocytogenes, and Escherichia coli in Tryptic Soy Broth and Chicken Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of epsilon-poly-l-lysine produced by Stenotrophomonas maltophilia HS4 and Paenibacillus polymyxa HS5, alone and in combination with bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
